![molecular formula C3H5ClF3NO2S B3045293 N-methyl-N-(2,2,2-trifluoroethyl)sulfamoyl chloride CAS No. 104468-13-5](/img/structure/B3045293.png)
N-methyl-N-(2,2,2-trifluoroethyl)sulfamoyl chloride
Overview
Description
N-methyl-N-(2,2,2-trifluoroethyl)sulfamoyl chloride, also known as Tf2N-Me, is a versatile reagent that is widely used in organic synthesis. It is a sulfonamide compound that contains a trifluoromethyl group, which imparts unique properties to the molecule. Tf2N-Me is a colorless liquid that is highly reactive and can be used as a source of the trifluoromethylsulfonyl (Tf2O) group.
Scientific Research Applications
Pharmacokinetics and Drug Development
- N-methyl-N-(2,2,2-trifluoroethyl)sulfamoyl chloride and related compounds have been used in pharmacokinetic studies, focusing on their absorption and distribution in body tissues. The compound's penetration through gastrointestinal membranes and the blood-brain barrier has been studied, providing insights into its potential as a drug candidate. For instance, a study compared the pharmacokinetics of sulpiride and a new lipophilic substituted benzamide, highlighting the higher penetration of the latter through the blood-brain barrier (Yamada et al., 1990).
Biochemical Analysis and Fluorescent Probing
- The compound has also found applications in biochemical analysis. Notably, it has been used to produce specific antibodies for biochemical analyses, leveraging its fluorescent properties when bound to specific antibodies. This application is evident in studies where this compound derivatives were used to create fluorescent probes for antibody active sites, significantly enhancing the detection and analysis of specific biochemical interactions (Onodera et al., 1976).
properties
IUPAC Name |
N-methyl-N-(2,2,2-trifluoroethyl)sulfamoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClF3NO2S/c1-8(11(4,9)10)2-3(5,6)7/h2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWQBHLLDZEMBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(F)(F)F)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClF3NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40544554 | |
Record name | Methyl(2,2,2-trifluoroethyl)sulfamyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40544554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
104468-13-5 | |
Record name | Methyl(2,2,2-trifluoroethyl)sulfamyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40544554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-methyl-N-(2,2,2-trifluoroethyl)sulfamoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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